

# History of Pomaglumetad methionil in schizophrenia clinical trials

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Pomaglumetad methionil*

Cat. No.: *B1663797*

[Get Quote](#)

An In-depth Technical Guide to the Clinical Trial History of **Pomaglumetad Methionil** in Schizophrenia

## Authored by: Gemini, Senior Application Scientist Abstract

The development of antipsychotics has historically been dominated by agents targeting the dopamine D2 receptor. The glutamate hypothesis of schizophrenia, however, posited that dysregulation of the brain's primary excitatory neurotransmitter system was a core pathophysiological feature of the illness, opening the door for novel therapeutic mechanisms.

**Pomaglumetad methionil** (LY2140023), a selective agonist for the metabotropic glutamate 2/3 (mGlu2/3) receptors, emerged as a leading candidate from this hypothesis. It promised efficacy against a broader range of symptoms, including negative and cognitive deficits, without the hallmark side effects of dopaminergic agents. This guide provides a comprehensive technical analysis of the clinical development journey of **pomaglumetad methionil**, from its promising preclinical rationale and early clinical successes to the ultimate discontinuation of its large-scale Phase 3 program. We will dissect the causality behind experimental choices, analyze the pivotal trial data, and explore the insights gleaned from its failure, which continue to inform neuroscience drug development today.

## Scientific Rationale: Targeting Glutamate Dysregulation

The foundation for developing **pomaglumetad methionil** rests on the glutamate hypothesis of schizophrenia. This theory suggests that a hypofunction of the N-methyl-D-aspartate (NMDA) receptor leads to downstream dysregulation, including excessive presynaptic glutamate release in cortical and limbic brain regions.[\[1\]](#)[\[2\]](#) This glutamatergic hyperactivity is thought to contribute to both the positive and negative symptoms of the disorder.[\[3\]](#)[\[4\]](#)

Pomaglumetad (LY404039) is a selective agonist for mGlu2 and mGlu3 receptors.[\[1\]](#)[\[3\]](#) These receptors are predominantly located presynaptically on glutamatergic neurons and function as autoreceptors.[\[4\]](#)[\[5\]](#) Their activation inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) and a subsequent decrease in glutamate release. The therapeutic hypothesis was that by activating these receptors, pomaglumetad could normalize the aberrant glutamatergic "storm," thereby alleviating the symptoms of schizophrenia through a non-dopaminergic mechanism.[\[6\]](#)[\[7\]](#)

Because the active compound, pomaglumetad, exhibited poor oral absorption and bioavailability, a methionine prodrug, **pomaglumetad methionil** (also known as POMA or LY2140023), was developed to improve its pharmacokinetic profile for clinical investigation.[\[3\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [History of Pomaglumetad methionil in schizophrenia clinical trials]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663797#history-of-pomaglumetad-methionil-in-schizophrenia-clinical-trials>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)